2,2'-Dithiobis(N-phenylaceticacid)benzamide)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-phenylaceticacid)benzamide) typically involves the reaction of N-phenylacetic acid with benzamide in the presence of a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-phenylaceticacid)benzamide) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
2,2’-Dithiobis(N-phenylaceticacid)benzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-phenylaceticacid)benzamide) involves its ability to undergo redox reactions, which can modulate various biological pathways. The disulfide bond plays a crucial role in its activity, allowing it to interact with thiol-containing proteins and enzymes, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of a phenyl group.
2,2’-Dithiobis(benzamide): Lacks the phenylacetic acid groups.
Benzamide, 2,2’-dithiobis[N,N-dimethyl-]: Contains dimethyl groups instead of phenylacetic acid groups
Uniqueness
2,2’-Dithiobis(N-phenylaceticacid)benzamide) is unique due to its combination of aromatic rings, carboxylic acid groups, and a disulfide bond, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
96835-64-2 |
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Molecular Formula |
C30H24N2O6S2 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-[4-[[2-[[2-[[4-(carboxymethyl)phenyl]carbamoyl]phenyl]disulfanyl]benzoyl]amino]phenyl]acetic acid |
InChI |
InChI=1S/C30H24N2O6S2/c33-27(34)17-19-9-13-21(14-10-19)31-29(37)23-5-1-3-7-25(23)39-40-26-8-4-2-6-24(26)30(38)32-22-15-11-20(12-16-22)18-28(35)36/h1-16H,17-18H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36) |
InChI Key |
IUGOMRJDGNTFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
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